4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C16H12F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene or a suitable carbamoyl chloride to form the corresponding carbamoyl intermediate.
Coupling with Phenyl Acetate: The carbamoyl intermediate is then reacted with phenyl acetate under appropriate conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The acetate group may also play a role in the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)methyl]carbamate: Similar structure with a benzyl carbamate group instead of an acetate group.
4-(N-(3-(Trifluoromethyl)phenyl)carbamoyl)morpholine: Contains a morpholine ring instead of a phenyl acetate group.
Uniqueness
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbamoyl and acetate groups provide opportunities for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-10(21)23-14-7-5-11(6-8-14)15(22)20-13-4-2-3-12(9-13)16(17,18)19/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGKATDDUIQTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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